

A Technical Guide to the Molecular Structure of 3,5-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Diethyl-2-methylheptane

Cat. No.: B14534293

[Get Quote](#)

An In-depth Analysis for Chemical Research and Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of **3,5-Diethyl-2-methylheptane** (CAS No. 62198-92-9), a highly branched acyclic alkane with the chemical formula C₁₂H₂₆.^{[1][2]} As a member of the dodecane isomer family, its intricate three-dimensional architecture, defined by multiple stereocenters and significant conformational flexibility, governs its physicochemical properties and potential applications.^[3] This document elucidates the molecule's structural components, including its IUPAC nomenclature, stereoisomerism, and conformational landscape. Furthermore, it details the analytical methodologies essential for its structural characterization, with a focus on spectroscopic techniques and computational modeling. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of complex aliphatic structures.

Introduction

Highly branched alkanes are pivotal components in diverse fields, ranging from high-octane fuels to specialized lubricants and inert solvents in the pharmaceutical industry.^[4] Their molecular architecture, characterized by significant branching, imparts unique physical properties such as low freezing points and high stability. **3,5-Diethyl-2-methylheptane** is a representative example of such a molecule. Understanding its detailed molecular structure is fundamental to predicting its behavior, designing synthetic routes, and exploring its utility in

various applications. This guide moves beyond a superficial overview to provide an in-depth analysis of the stereochemical and conformational subtleties that define this complex hydrocarbon.

IUPAC Nomenclature and Foundational Structure

The systematic name "**3,5-Diethyl-2-methylheptane**" precisely describes the connectivity of the molecule as defined by the International Union of Pure and Applied Chemistry (IUPAC).[\[5\]](#) [\[6\]](#)

- Parent Chain: The suffix "-heptane" identifies the longest continuous carbon chain, which consists of seven carbon atoms.
- Substituents:
 - "2-methyl" indicates a methyl group (-CH₃) attached to the second carbon atom of the heptane chain.
 - "3,5-Diethyl" indicates two ethyl groups (-CH₂CH₃), one attached to the third carbon and another to the fifth carbon of the chain.

The molecule consists entirely of sp³-hybridized carbon atoms and hydrogen atoms, forming a saturated aliphatic structure with only C-C and C-H single bonds.[\[5\]](#)

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	[1] [7]
Molecular Weight	170.33 g/mol	[1] [7]
CAS Number	62198-92-9	[1] [2]

Stereoisomerism: The Challenge of Chirality

A critical feature of **3,5-Diethyl-2-methylheptane** is the presence of multiple chiral centers, which gives rise to stereoisomerism. Branched alkanes can be chiral, and this molecule is a prime example.[\[5\]](#)

- Chiral Centers: The carbon atoms at positions 2, 3, and 5 of the heptane backbone are stereogenic centers. Each of these carbons is bonded to four different substituent groups.
 - C2: Bonded to H, a methyl group, a C1-C2 bond, and the rest of the chain at C3.
 - C3: Bonded to H, an ethyl group, the C2 portion of the chain, and the C4 portion of the chain.
 - C5: Bonded to H, an ethyl group, the C4 portion of the chain, and the C6 portion of the chain.

With three distinct chiral centers ($n=3$), the maximum number of possible stereoisomers is $2^n = 2^3 = 8$. These eight stereoisomers exist as four pairs of enantiomers. The relationships between non-enantiomeric pairs are diastereomeric. The precise spatial arrangement (R/S configuration) at each center dictates the overall chirality and optical activity of a specific isomer.

Caption: 2D representation highlighting the three chiral centers (C2, C3, C5).

Conformational Analysis

The rotation around the numerous C-C single bonds in **3,5-Diethyl-2-methylheptane** results in a complex landscape of conformational isomers (rotamers).^[8] The overall shape and energy of the molecule are determined by the sum of torsional and steric strains in its conformers.^[5]

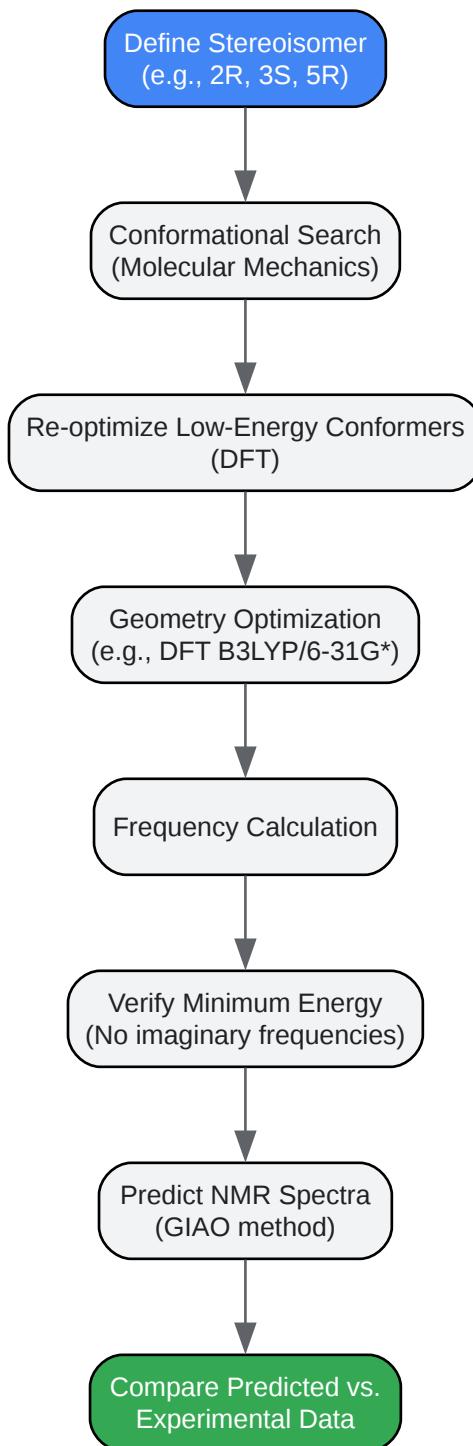
The most stable conformations will seek to minimize steric hindrance by arranging the bulky alkyl groups in anti or gauche positions rather than eclipsed ones.^[9] For a highly branched structure like this, achieving a perfect anti-staggered arrangement for all bulky groups simultaneously is impossible. The molecule will adopt a conformation that represents the lowest energy compromise, minimizing the most significant steric clashes, particularly those involving the ethyl and methyl substituents.^[9] Molecular dynamics simulations are often employed to study the populations of different conformers and the rates of transition between them.^[10]

Methodologies for Structural Elucidation

Determining the precise structure, including stereochemistry and preferred conformation, requires a combination of spectroscopic and computational methods.

5.1. Spectroscopic Analysis: NMR and IR

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the carbon skeleton and proton environments.


- ^{13}C NMR Spectroscopy: A proton-decoupled ^{13}C NMR spectrum is expected to show 12 distinct signals if the molecule is fully asymmetric (chiral).[11] However, depending on the specific diastereomer, some carbons might be chemically equivalent due to local symmetry, leading to fewer than 12 signals. The chemical shifts for aliphatic carbons typically appear in the 10-50 ppm range.[12]
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH_3 , CH_2 , CH , and quaternary carbons.
- ^1H NMR Spectroscopy: The ^1H NMR spectrum would be highly complex due to extensive signal overlap in the aliphatic region (typically 0.7 to 1.5 ppm).[13] Spin-spin coupling between non-equivalent neighboring protons would lead to intricate splitting patterns (multiplets), making direct interpretation challenging without advanced 2D NMR techniques (like COSY and HSQC).[14]

Infrared (IR) Spectroscopy: The IR spectrum would be characteristic of a simple alkane, showing:

- C-H stretching vibrations just below 3000 cm^{-1} .
- C-H bending vibrations for CH_3 and CH_2 groups around $1450\text{-}1470\text{ cm}^{-1}$ and 1375 cm^{-1} .

5.2. Computational Chemistry Workflow

Computational methods provide invaluable insights into the molecule's 3D structure and energetics.[10]

[Click to download full resolution via product page](#)

Caption: Workflow for computational structural analysis of a specific stereoisomer.

Step-by-Step Protocol:

- Initial Structure Generation: A 3D model of a specific stereoisomer (e.g., the 2R, 3R, 5R isomer) is built.
- Conformational Search: A systematic or stochastic search using a computationally inexpensive method (like molecular mechanics) is performed to identify low-energy conformers.[\[10\]](#)
- Geometry Optimization: The most promising conformers are then re-optimized using a higher level of theory, such as Density Functional Theory (DFT), to find the precise minimum-energy structure.
- Frequency Calculation: This step confirms that the optimized structure is a true energy minimum and provides thermodynamic data.
- Property Prediction: Key properties like ^{13}C and ^1H NMR chemical shifts can be calculated and compared with experimental data to confirm the structure and stereochemistry.

Synthesis and Physicochemical Properties

The synthesis of specific, highly pure branched alkanes often involves multi-step processes.[\[4\]](#) Laboratory-scale synthesis might employ Grignard reactions to create tertiary alcohols, followed by dehydration and hydrogenation.[\[15\]](#) Industrial production relies on petroleum refining processes like alkylation and isomerization to generate mixtures of branched alkanes.[\[4\]](#)

The physical properties of **3,5-Diethyl-2-methylheptane** are comparable to other dodecane ($\text{C}_{12}\text{H}_{26}$) isomers. It is a colorless, oily liquid, insoluble in water but soluble in nonpolar organic solvents.[\[3\]](#)[\[7\]](#) Increased branching generally lowers the melting and boiling points compared to the straight-chain isomer, n-dodecane.[\[5\]](#)[\[16\]](#)

Property (n-Dodecane for reference)	Value	Source
Boiling Point	216.2 °C	[16]
Melting Point	-9.6 °C	[16]
Density	0.749 g/mL at 20 °C	[3]

Conclusion

The molecular structure of **3,5-Diethyl-2-methylheptane** is a model for the complexity inherent in highly branched alkanes. Its identity is defined not only by its atomic connectivity but by the specific arrangement of its atoms in three-dimensional space, governed by three chiral centers and a multitude of possible conformations. A thorough understanding, achievable through a synergistic application of advanced spectroscopic techniques and computational modeling, is essential for any research or development effort that seeks to utilize the unique properties of this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Diethyl-2-methylheptane | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heptane, 3,5-diethyl-2-methyl- [webbook.nist.gov]
- 3. Dodecane - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alkane - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. Alkanes | OpenOChem Learn [learn.openochem.org]

- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 16. webqc.org [webqc.org]
- To cite this document: BenchChem. [A Technical Guide to the Molecular Structure of 3,5-Diethyl-2-methylheptane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14534293#3-5-diethyl-2-methylheptane-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com